molecular formula C10H14N2O5 B1599301 alpha-Thymidine CAS No. 4449-43-8

alpha-Thymidine

Cat. No.: B1599301
CAS No.: 4449-43-8
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-RNJXMRFFSA-N
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Description

Alpha-Thymidine, also known as alpha-deoxythymidine, is a rare anomer of the more common beta-deoxythymidine. It is a nucleoside composed of a thymine base attached to a deoxyribose sugar.

Mechanism of Action

Target of Action

Alpha-Thymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . The primary targets of this compound include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and others . These enzymes play crucial roles in various biological processes, including DNA replication and cell proliferation .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes . For instance, it acts as a substrate for Thymidine kinase, an enzyme that plays a key role in the nucleoside salvage pathway . This pathway is essential for the regeneration of nucleotides for DNA synthesis .

Biochemical Pathways

This compound affects the nucleoside salvage pathway, which is crucial for DNA synthesis and repair . This pathway allows the cell to produce nucleotides from degraded DNA, thus providing a less energy-consuming route for nucleotide synthesis compared to the de novo synthesis pathway . The action of this compound on this pathway can influence DNA synthesis and cell proliferation.

Pharmacokinetics

It is known that thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion .

Result of Action

The action of this compound results in the production of nucleotides for DNA synthesis and repair . This can influence cell proliferation and the cell cycle. In cell biology, Thymidine is used to synchronize the cells in the S phase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of other enzymes and substrates in the cell can affect the efficiency of the nucleoside salvage pathway . Additionally, factors such as pH and temperature can influence the activity and stability of the enzymes that this compound interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Thymidine can be synthesized using several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of glycosidic bonds between the thymine base and the deoxyribose sugar. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired anomer is produced.

Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-Thymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include phosphorylated derivatives such as this compound monophosphate, this compound diphosphate, and this compound triphosphate. These derivatives are crucial for various biochemical applications .

Scientific Research Applications

Alpha-Thymidine has several scientific research applications due to its unique properties. In chemistry, it is used to study the structural and functional differences between alpha and beta nucleosides. In biology, this compound is used in cell synchronization studies and as a substrate for thymidine kinase enzymes . In industry, this compound is used in the production of nucleoside analogs for research and therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to alpha-Thymidine include beta-deoxythymidine, alpha-deoxyuridine, and alpha-deoxycytidine. These compounds share structural similarities but differ in their nucleobases and the configuration of their glycosidic bonds .

Uniqueness of this compound: this compound is unique due to its trans configuration, which gives it distinct biochemical properties compared to its beta counterpart. This uniqueness makes it valuable for studying the structural and functional differences between alpha and beta nucleosides and for developing novel therapeutic agents .

Properties

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858957
Record name alpha-D-Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4449-43-8
Record name Thymidine alpha-anomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYMIDINE .ALPHA.-ANOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
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C=CCBr
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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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